N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound with significant potential in scientific research. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. The compound's unique structure incorporates a cyclopropyl group and a pyridazinone moiety, contributing to its pharmacological properties.
This compound is classified under heterocyclic compounds, specifically within the quinoxaline family. Quinoxalines are characterized by their fused ring structures, which often exhibit various biological activities, including antimicrobial and anticancer effects . The specific compound discussed here is cataloged under the CAS number 2097922-78-4, indicating its recognition in chemical databases for research purposes.
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. While specific methodologies may vary, common approaches include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide is C17H19N3O2, with a molecular weight of 297.358 g/mol. The structural representation can be described using various notations:
InChI=1S/C17H19N3O2/c21-16(12-13-4-2-1-3-5-13)18-10-11-20-17(22)9-8-15(19-20)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,18,21)
This notation provides insight into the compound's connectivity and stereochemistry.
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its potential interactions with biological targets.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for exploring modifications that could enhance the compound's efficacy or selectivity in biological applications.
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Further studies are required to clarify its exact mechanism and therapeutic potential.
The physical properties of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide include:
Chemical properties include:
These properties are crucial for determining appropriate experimental conditions for research applications.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide has potential applications in various scientific fields:
Continued research into this compound may reveal further applications across different scientific disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2